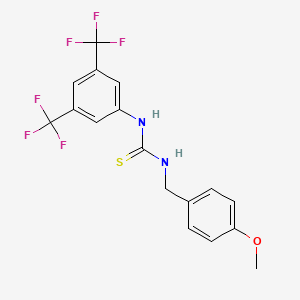

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea

Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiourea moiety

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F6N2OS/c1-26-14-4-2-10(3-5-14)9-24-15(27)25-13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h2-8H,9H2,1H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURBEKBJKMJVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-methoxybenzyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Materials Science: It is used in the development of novel materials with unique electronic and optical properties, owing to the presence of trifluoromethyl groups which enhance the compound’s stability and reactivity.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties, making it a candidate for further drug development.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiourea moiety can form hydrogen bonds with various biological targets, potentially inhibiting enzyme activity or disrupting protein-protein interactions.

Comparison with Similar Compounds

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea can be compared with other thiourea derivatives and compounds containing trifluoromethyl groups. Similar compounds include:

1-(3,5-Bis(trifluoromethyl)phenyl)-3-phenylthiourea: Lacks the methoxy group, which may affect its reactivity and biological activity.

1-(4-Methoxyphenyl)-3-phenylthiourea: Lacks the trifluoromethyl groups, resulting in different chemical and physical properties.

1-(3,5-Dimethylphenyl)-3-((4-methoxyphenyl)methyl)thiourea: Contains methyl groups instead of trifluoromethyl groups, leading to variations in stability and reactivity.

Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl groups enhance its lipophilicity, facilitating membrane penetration and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-methoxybenzyl isothiocyanate. This reaction is conducted under mild conditions, often utilizing triethylamine as a base to promote the formation of the thiourea linkage. Purification methods such as recrystallization or chromatography are employed to achieve high purity of the compound.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with various molecular targets. The trifluoromethyl groups contribute to its enhanced stability and reactivity, while the thiourea moiety allows for interactions that can inhibit enzyme activity or disrupt protein-protein interactions.

Antimicrobial Activity

Recent studies indicate that thiourea derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition. For instance, compounds with similar structures have shown potent antibacterial activity against pathogenic bacteria, suggesting that this compound may also exhibit similar properties .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It has been reported that thiourea derivatives can target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways. The compound has shown IC50 values ranging from 7 to 20 µM against multiple cancer cell lines, indicating promising anticancer activity .

Case Studies

- Study on Anticancer Effects : A study investigated the effects of thiourea derivatives on human leukemia cell lines, revealing IC50 values as low as 1.50 µM for certain derivatives. This highlights the potential for developing new therapeutic agents based on the structure of this compound .

- Antioxidant Activity : Another research highlighted that certain thiourea derivatives exhibited strong antioxidant activity with IC50 values showing significant potential in scavenging free radicals, which is crucial for mitigating oxidative stress in biological systems .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1-(3,5-Bis(trifluoromethyl)phenyl)-3-phenylthiourea | Structure | Moderate antibacterial activity |

| 1-(4-Methoxyphenyl)-3-phenylthiourea | Structure | Lower reactivity compared to target compound |

| 1-(3,5-Dimethylphenyl)-3-((4-methoxyphenyl)methyl)thiourea | Structure | Different stability and reactivity profile |

Q & A

Q. Table 1: Representative Synthesis Conditions

| Reactants | Solvent | Time (h) | Yield (%) | m.p. (°C) | Reference |

|---|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate + 2-aminopyridine | MeCN | 24 | 90 | 431–433 | |

| Analogous thiourea catalyst precursor | MeCN | 24 | 85–90 | 87–88 |

Basic: How is the crystal structure of this thiourea derivative characterized, and what are its key structural features?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. Key findings include:

- Planarity : The aromatic rings (e.g., benzene and pyridine) are nearly coplanar, with dihedral angles <15°, stabilized by intramolecular N–H⋯N hydrogen bonds .

- Disorder : Trifluoromethyl groups often exhibit rotational disorder, resolved using restrained refinement (C–F bond lengths: ~1.32 Å) .

- Hydrogen bonding : Intermolecular N–H⋯S and C–H⋯S interactions form infinite molecular chains, critical for crystal packing .

Q. Table 2: Crystallographic Data

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | ||

| -factor | 0.054 | |

| Hydrogen bond (N–H⋯S) | 3.36 Å |

Advanced: What methodologies resolve structural ambiguities, such as solvent voids or conformational disorder, in X-ray analysis?

Answer:

- Disorder refinement : Use split-site models with occupancy ratios (e.g., 54:46 for CF groups) and geometric restraints to refine bond lengths and angles .

- Solvent voids : Apply the SQUEEZE algorithm (PLATON software) to account for unmodeled electron density in solvent-accessible voids. Residual density peaks <0.40 eÅ are typically acceptable .

- Validation tools : Cross-validate with Hirshfeld surface analysis to confirm hydrogen-bonding networks and packing efficiency .

Advanced: How can researchers investigate the catalytic potential of this thiourea derivative in asymmetric synthesis?

Answer:

- Mechanistic studies : Use DFT calculations to model hydrogen-bonding interactions between the thiourea’s NH groups and substrates (e.g., carbonyls or imines). Monitor transition states to predict enantioselectivity .

- Kinetic profiling : Conduct NMR or HPLC kinetic experiments under varying conditions (temperature, solvent polarity) to assess rate enhancement.

- Comparative studies : Synthesize enantiomeric variants (e.g., - vs. -configurations) and compare catalytic efficiency in model reactions (e.g., Michael additions) .

Advanced: What approaches evaluate biological activities, and how are structure-activity relationships (SAR) established?

Answer:

- In vitro assays : Screen for antimicrobial activity (e.g., MIC assays) or enzyme inhibition (e.g., acetylcholinesterase for anti-Alzheimer potential). Replace substituents (e.g., methoxy vs. ethoxy) to probe SAR .

- Computational modeling : Dock the thiourea into protein active sites (e.g., COX-2 for anti-inflammatory activity) using molecular dynamics simulations.

- Toxicity profiling : Assess cytotoxicity (e.g., MTT assay on mammalian cells) to prioritize lead compounds .

Advanced: How do researchers design experiments to link thiourea structural features to observed physicochemical properties?

Answer:

- Thermal analysis : Differential scanning calorimetry (DSC) correlates melting points (e.g., 431–433 K) with molecular symmetry and packing efficiency .

- Solubility studies : Measure partition coefficients () in octanol/water to predict bioavailability. Fluorinated groups enhance lipophilicity .

- Spectroscopic validation : Use / NMR to confirm regiochemistry and monitor dynamic processes (e.g., rotational barriers of CF groups) .

Advanced: What frameworks guide the integration of thiourea catalysts into green chemistry protocols?

Answer:

- Solvent selection : Replace MeCN with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Catalyst immobilization : Anchor thiourea moieties onto silica or polymer supports for recyclability, monitored by ICP-OES to detect metal leaching .

- Life-cycle analysis (LCA) : Quantify energy consumption and waste generation across synthesis and application stages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.